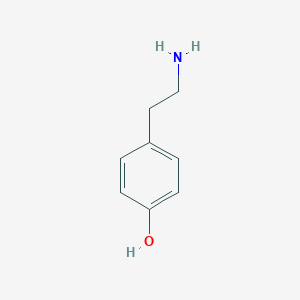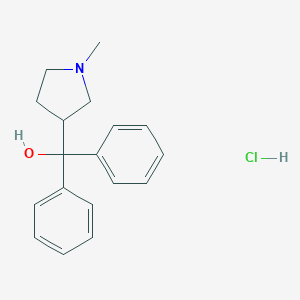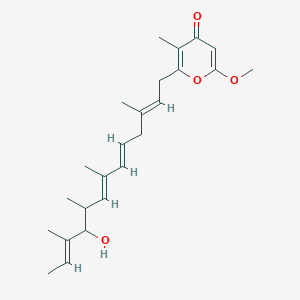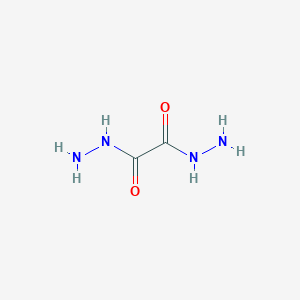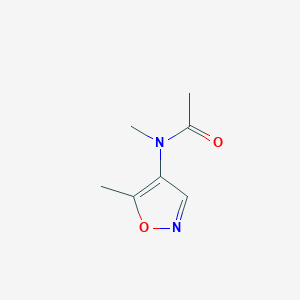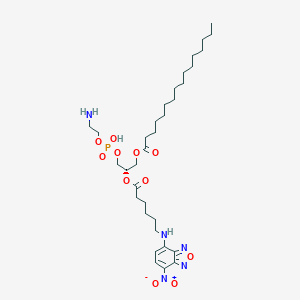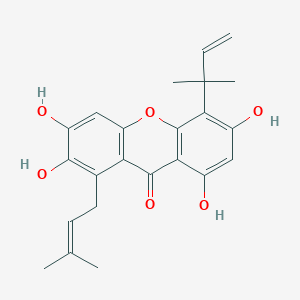
cudratricusxanthone A
概要
説明
Cudratricusxanthone A (CXA) is a biologically active compound isolated from the root of the plant Cudrania tricuspidata, which is a member of the Moraceae family. CXA has been studied extensively for its potential therapeutic and pharmacological properties. It is a polyphenolic compound and is known to possess various biological activities including anti-inflammatory, anti-oxidant, and anti-cancer. CXA has been studied for its potential to treat various diseases, including cancer, diabetes, and Alzheimer's disease.
科学的研究の応用
神経炎症抑制
Cudratricusxanthone A(CTXA)は、リポ多糖誘導神経炎症を抑制することが判明しています。 CTXAは、誘導型一酸化窒素合成酵素(iNOS)およびシクロオキシゲナーゼ(COX)-2酵素の発現を抑制し、リポ多糖(LPS)刺激マウスBV2ミクログリアにおけるiNOS由来一酸化窒素およびCOX-2由来プロスタグランジンE2の産生を減少させます . CTXAは、p38ミトゲン活性化プロテインキナーゼシグナル伝達経路も阻害します .
抗脂肪生成効果
CTXAは、3T3-L1前脂肪細胞の分化における脂質蓄積を抑制することが示されています . CTXAは、CCAAT/エンハンサー結合タンパク質-α(C/EBP-α)、ペルオキシソーム増殖剤活性化受容体-γ(PPAR-γ)、脂肪酸合成酵素(FAS)、およびペリリピンの発現レベルを抑制します .
抗炎症効果
神経炎症抑制に加えて、CTXAは一般的な抗炎症効果も持ちます。 CTXAは、腫瘍壊死因子(TNF)-α誘導iNOSの発現を3T3-L1前脂肪細胞で軽減します .
代謝経路の調節
CTXAは、3T3-L1前脂肪細胞の分化中に、cAMP活性化プロテインキナーゼ(AMPK)のリン酸化レベルをアップレギュレートし、アセチルCoAカルボキシラーゼ(ACC)の発現およびリン酸化レベルをダウンレギュレートします .
抗増殖活性
以前の研究では、CTXAは抗増殖活性を示すことが示されています . しかし、この活性の特定のメカニズムと用途は、入手可能な文献には詳細に記載されていません。
肝保護活性
CTXAは、肝保護活性を有することが判明しています . この活性の特定のメカニズムと用途は、入手可能な文献には詳細に記載されていません。
作用機序
Target of Action
Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata. It primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandin E2 .
Mode of Action
CTXA interacts with its targets by suppressing their expression . This results in a decrease in the production of nitric oxide derived from iNOS and prostaglandin E2 derived from COX-2 . Additionally, CTXA inhibits the phosphorylation and degradation of IκB-α and blocks the nuclear translocation of p50 and p65 in lipopolysaccharide (LPS)-stimulated BV2 microglia . This suggests that CTXA has inhibitory effects on nuclear factor kappa B (NF-κB) DNA-binding activity .
Biochemical Pathways
The primary biochemical pathways affected by CTXA are the NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways . The inhibition of these pathways leads to a decrease in the production of tumor necrosis factor-α, interleukin (IL)-1β, and IL-12 . These cytokines are key players in the inflammatory response, and their reduction contributes to the anti-inflammatory effects of CTXA .
Result of Action
The molecular and cellular effects of CTXA’s action include a decrease in the expression of iNOS and COX-2 enzymes, a decrease in the production of nitric oxide and prostaglandin E2, and a decrease in the production of pro-inflammatory cytokines . These effects contribute to the compound’s anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of CTXA can be influenced by various environmental factors.
Safety and Hazards
生化学分析
Biochemical Properties
Cudratricusxanthone A interacts with several enzymes and proteins. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes . It also decreases the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia . It also decreases the production of tumor necrosis factor-α, interleukin (IL)-1β, and IL-12 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation and degradation of IκB-α and blocks the nuclear translocation of p50 and p65 in mouse BV2 microglia induced by LPS . It also has inhibitory effects on nuclear factor kappa B DNA-binding activity . Additionally, it inhibits the p38 mitogen-activated protein kinase signaling pathway .
特性
IUPAC Name |
2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJTEBWTNXAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117920 | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740810-42-8 | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cudratricusxanthone A exert its antiproliferative effects on vascular smooth muscle cells (VSMCs)?
A: this compound inhibits the proliferation of VSMCs stimulated by platelet-derived growth factor-BB (PDGF-BB). It achieves this by suppressing the activity of PDGF-receptor beta tyrosine kinase and its downstream signaling pathways, including phospholipase C gamma1, Ras, and extracellular signal-regulated kinase 1/2 (ERK1/2). [, ] This inhibition of VSMC proliferation suggests potential applications in addressing cardiovascular diseases like atherosclerosis and restenosis. [, ]
Q2: What is the role of this compound in neuroinflammation?
A: this compound demonstrates anti-neuroinflammatory effects by suppressing the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV2 microglia. [] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-12. [] These effects are mediated by the inhibition of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. []
Q3: Can this compound be used to treat sepsis?
A: Research suggests that this compound possesses anti-septic properties. It has been shown to inhibit high-mobility group box 1 (HMGB1), a protein mediator of inflammation, and improve survival rates in a mouse sepsis model. []
Q4: Does this compound offer protection against glutamate-induced neurotoxicity?
A: Yes, studies indicate that this compound can protect mouse hippocampal cells from glutamate-induced neurotoxicity. [, ] This protective effect is linked to the compound's ability to induce heme oxygenase-1 (HO-1) expression and activity. [] HO-1 is an enzyme known for its antioxidant and cytoprotective properties.
Q5: How does this compound affect lipid accumulation in adipocytes?
A: this compound exhibits anti-adipogenic properties by inhibiting lipid accumulation and reducing triglyceride content during the differentiation of 3T3-L1 preadipocytes. [] Mechanistically, it suppresses the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor-γ (PPAR-γ), along with enzymes involved in fatty acid synthesis like fatty acid synthase (FAS). []
Q6: What are the effects of this compound on endothelial protein C receptor (EPCR) shedding?
A: this compound has been shown to inhibit EPCR shedding, a process involved in vascular inflammation. [] It achieves this by suppressing the activity of tumor necrosis factor-α converting enzyme (TACE), the enzyme responsible for cleaving EPCR from the cell surface. []
Q7: Does this compound offer protection against liver injury?
A: Research indicates that this compound can protect against liver injury induced by lipopolysaccharide (LPS). [] It reduces serum levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST), decreases inflammatory cytokine production, and improves survival rates in LPS-treated mice. [] The hepatoprotective effects of this compound are attributed to the activation of sirtuin-1 (SIRT1) signaling. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C23H24O6, and its molecular weight is 396.43 g/mol.
Q9: What spectroscopic data is available for characterizing this compound?
A: The structure of this compound has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of functional groups.
Q10: What is known about the metabolism of this compound?
A: Studies using human liver microsomes have identified eight metabolites of this compound, formed through phase I and phase II metabolic reactions. [] Phase I metabolism primarily involved hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2D6, and CYP3A4. [] Phase II metabolism involved glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
